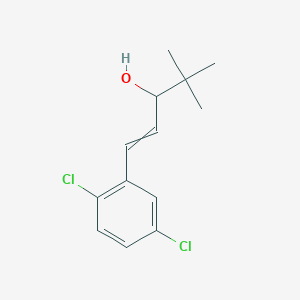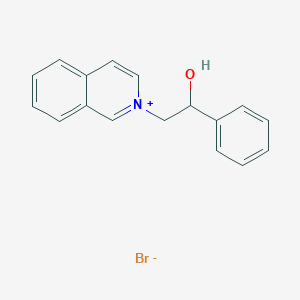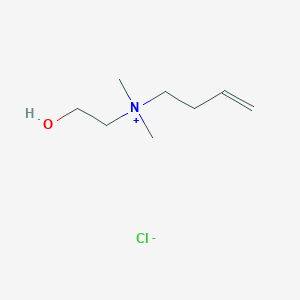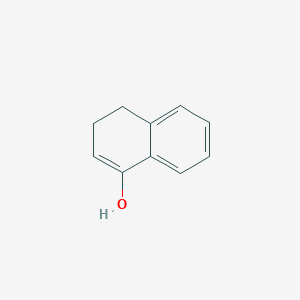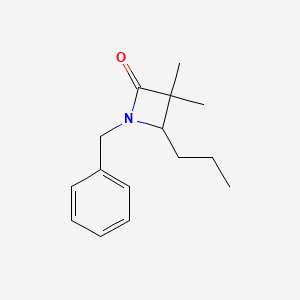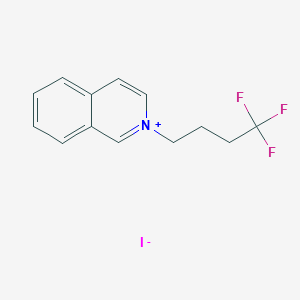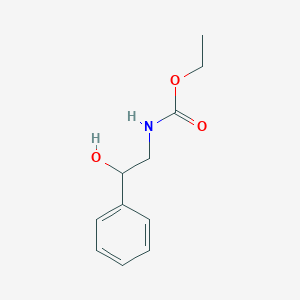
Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical formula is C₁₅H₁₄O₃ , and its molecular weight is 242.27 g/mol .
- This compound appears as white crystalline powder and has a faint, sweet, and delicately balsamic-floral odor reminiscent of rose, hyacinth, and carnation .
- It is practically insoluble in water but soluble in alcohol and oils.
- The melting point is 39-41 °C , and the boiling point is 370 °C .
Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester: is also known by other names, including and .
Métodos De Preparación
- Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester can be synthesized through the following methods:
Esterification: By reacting with or .
Alcoholysis: By exchanging the group with the group.
- Industrial production methods may involve variations of these synthetic routes .
Análisis De Reacciones Químicas
Reactions: Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary products are salicylic acid and phenethyl alcohol .
Aplicaciones Científicas De Investigación
Chemistry: Used in the formulation of fragrances, especially for peach, apricot, and honey scents.
Biology: May serve as a flavoring agent in food and beverages.
Industry: Employed as a fragrance component in various consumer products.
Mecanismo De Acción
- Detailed information on the mechanism of action is scarce. it likely interacts with specific receptors or enzymes due to its aromatic structure.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
- Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester is unique due to its combination of phenethyl and salicylate moieties.
- Similar compounds include methyl salicylate , ethyl salicylate , and other esters with aromatic groups.
Remember that this compound’s applications and research are still evolving, and further studies may reveal additional insights.
Propiedades
Número CAS |
109355-73-9 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
ethyl N-(2-hydroxy-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-10(13)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14) |
Clave InChI |
QXOFNLAUYSWAST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
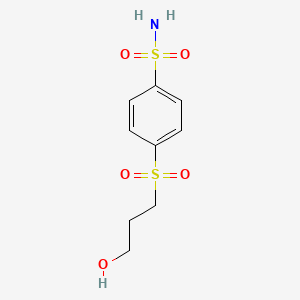
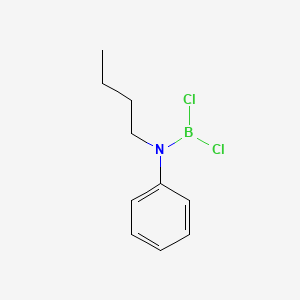

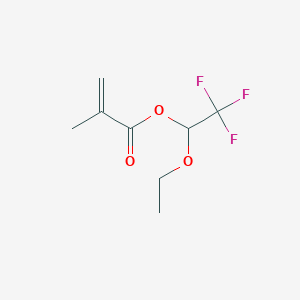
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
